Sec-butylamine Sec-butylamine Sec-butylamine is a white liquid with an odor of ammonia. (USCG, 1999)
Sec-butylamine is a primary aliphatic amine that is butane in which one hydrogen at position 2 is replaced by an amino group. A fumigant fungicide with a high potential for bioaccumulation, it is not approved for fungicidal use in the European Union. It has a role as an antifungal agrochemical. It is a primary aliphatic amine and an aliphatic nitrogen antifungal agent.
sec-butylamine is a natural product found in Cannabis sativa with data available.
Brand Name: Vulcanchem
CAS No.: 33966-50-6
VCID: VC13292849
InChI: InChI=1S/C4H11N/c1-3-4(2)5/h4H,3,5H2,1-2H3
SMILES: CCC(C)N
Molecular Formula: C4H11N
C4H11N
CH3CH(NH2)C2H5
Molecular Weight: 73.14 g/mol

Sec-butylamine

CAS No.: 33966-50-6

Cat. No.: VC13292849

Molecular Formula: C4H11N
C4H11N
CH3CH(NH2)C2H5

Molecular Weight: 73.14 g/mol

* For research use only. Not for human or veterinary use.

Sec-butylamine - 33966-50-6

Specification

CAS No. 33966-50-6
Molecular Formula C4H11N
C4H11N
CH3CH(NH2)C2H5
Molecular Weight 73.14 g/mol
IUPAC Name butan-2-amine
Standard InChI InChI=1S/C4H11N/c1-3-4(2)5/h4H,3,5H2,1-2H3
Standard InChI Key BHRZNVHARXXAHW-UHFFFAOYSA-N
SMILES CCC(C)N
Canonical SMILES CCC(C)N
Boiling Point 146.3 °F at 760 mmHg (NTP, 1992)
63 °C
Colorform Colorless liquid
Flash Point 15 °F (NTP, 1992)
-19 °C
-3 °F (-19 °C) (Closed cup)
-9 °C c.c.
Melting Point -155 °F (NTP, 1992)
-104 °C

Introduction

Chemical Identity and Structural Characteristics

Sec-Butylamine (CAS Registry Number: 13952-84-6) is a chiral molecule existing in two enantiomeric forms: (R)-2-aminobutane and (S)-2-aminobutane. The compound’s stereochemistry influences its interactions in biological systems and synthetic reactions. The IUPAC Standard InChIKey (BHRZNVHARXXAHW-UHFFFAOYSA-N) uniquely identifies its molecular structure, which features a sec-butyl group (-CH(CH₂CH₃)CH₂) bonded to the amine group .

The compound’s 3D structure, accessible via computational models, reveals a tetrahedral geometry around the nitrogen atom, with bond angles and lengths consistent with primary amines. This configuration facilitates nucleophilic reactions, hydrogen bonding, and coordination with metal catalysts, making it a valuable building block in organic chemistry .

Physical and Chemical Properties

Thermodynamic Properties

Sec-Butylamine exhibits distinct thermodynamic behaviors, as documented by the National Institute of Standards and Technology (NIST) . Key properties include:

Table 1: Phase Transition Data for Sec-Butylamine

PropertyValueUnitsMethodReference
Boiling Point (T_boil)336.0 ± 1.5KN/AAmerican Tokyo Kasei, 1988
Melting Point (T_fus)168.65 ± 0.6KN/ATimmermans and Mattaar, 1921
Critical Temperature (T_c)514.3 ± 0.51KN/AToczylkin and Young, 1980
Critical Pressure (P_c)50.00 ± 4.99barN/AToczylkin and Young, 1980

The enthalpy of vaporization (ΔvapH°) varies with temperature, as shown in Table 2. At 279 K, ΔvapH° is 34.1 kJ/mol, decreasing to 29.4 kJ/mol at 343 K due to reduced intermolecular forces at higher temperatures .

Table 2: Enthalpy of Vaporization at Different Temperatures

ΔvapH (kJ/mol)Temperature (K)MethodReference
34.1 ± 0.1279AStephenson and Malanowski, 1987
32.4 ± 0.1315EBMajer et al., 1979
29.4 ± 0.1343CMajer et al., 1979

Thermochemical Data

The standard enthalpy of formation (ΔfH°) for liquid sec-butylamine has been measured as -137.5 ± 1.0 kJ/mol by Evans et al. (1959), while Lemoult (1907) reported a value of -187 kJ/mol, highlighting historical discrepancies in calorimetric techniques . The combustion enthalpy (ΔcH°) is -3008.6 ± 0.92 kJ/mol, indicating significant energy release upon oxidation .

Synthesis and Industrial Production

Laboratory Synthesis

Sec-Butylamine is typically synthesized via the Hofmann rearrangement of sec-butylamide or through the Gabriel synthesis using potassium phthalimide and sec-butyl bromide. These methods yield moderate quantities suitable for research purposes.

Industrial-Scale Production

A continuous production method for di-sec-butylamine, as described in Patent CN101648875A, employs sec-butylamine as a precursor . The process involves:

  • Reactor Design: A tubular reactor with controlled temperature (150–250°C) and pressure (1–5 MPa).

  • Catalyst: Nickel-based catalysts enhance the amination of sec-butyl alcohol with ammonia.

  • Product Separation: Distillation under reduced pressure isolates sec-butylamine from byproducts .

This method achieves high yields (≥85%) and minimizes waste, aligning with green chemistry principles .

Applications in Industry and Research

Pharmaceutical Intermediates

Sec-Butylamine serves as a precursor to antihistamines and local anesthetics. Its amine group undergoes alkylation or acylation to form bioactive molecules.

Agrochemicals

The compound is alkylated to produce herbicides such as butralin, which inhibits microtubule formation in weeds.

Corrosion Inhibition

In petroleum refining, sec-butylamine forms protective films on metal surfaces, reducing corrosion rates by up to 70% in acidic environments.

Recent Developments and Future Directions

Recent studies focus on optimizing catalytic amination processes to improve sec-butylamine yields. The 2009 patent by CN101648875A exemplifies advancements in continuous-flow reactors, which enhance scalability and energy efficiency . Future research may explore enzymatic synthesis routes or applications in polymer chemistry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator